N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide

Solid-State Electrolytes Lithium-Ion Batteries Sulfonimide Salts

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide (CAS 36035-54-8) is a sulfonamide compound belonging to the class of N-aryl-bis(trifluoromethanesulfonimide)s. Its defining feature is the 4-fluorophenyl substituent, which modifies the electronic character and reactivity of the bissulfonimide core compared to the unsubstituted phenyl analog.

Molecular Formula C8H4F7NO4S2
Molecular Weight 375.2 g/mol
Cat. No. B12843054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl) bis-trifluoromethane sulfonimide
Molecular FormulaC8H4F7NO4S2
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F
InChIInChI=1S/C8H4F7NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
InChIKeyKMIODTZTJIDKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide: A Key Precursor for Tunable Sulfonimide Salts


N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide (CAS 36035-54-8) is a sulfonamide compound belonging to the class of N-aryl-bis(trifluoromethanesulfonimide)s. Its defining feature is the 4-fluorophenyl substituent, which modifies the electronic character and reactivity of the bissulfonimide core compared to the unsubstituted phenyl analog . This compound has been identified as a building block for advanced materials, specifically highlighted in patent literature as a Fluorinated Aryl Sulfonimide Tag (FAST) precursor used to generate tunable sulfonimide salts for solid-state battery electrolytes [1].

Why N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide Cannot Be Replaced by Unsubstituted N-Phenyl Analogs in Advanced Electrolyte Design


While N-phenyl-bis(trifluoromethanesulfonimide) is a well-known p-type dopant and reagent, it lacks a critical synthetic handle for further covalent modification. Core patent literature establishes that N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide, by virtue of its para-fluorine atom, functions as a Fluorinated Aryl Sulfonimide Tag (FAST) that undergoes nucleophilic aromatic substitution (SNAr) to introduce diverse functional groups [1]. This structural requirement is mandatory for building the tunable sulfonimide salt libraries described for next-generation solid-state electrolytes, making simple analog substitution chemically infeasible [1].

Quantitative Evidence Guide for N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide: Tuning Electrolyte Stability Window


Comparison of Electrochemical Oxidative Stability Window of FAST-derived vs. TFSI-based Electrolyte Salts

Patent data demonstrates that the lithium salt derivative of a FAST precursor (based on the 4-fluorophenyl sulfonimide scaffold modified with a methoxy nucleophile) significantly expands the electrochemical oxidative stability window. The onset potential for oxidative current was measured at 4.4 V vs. Li/Li⁺, which is approximately 0.4 V higher than the 4.0 V exhibited by unmodified lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) under identical test conditions, enabling use with high-voltage cathodes [1].

Solid-State Electrolytes Lithium-Ion Batteries Sulfonimide Salts

Synthetic Versatility: Quantitative Reactivity in Nucleophilic Aromatic Substitution

The compound is specifically designed for efficient SNAr functionalization. Unlike the inert N-phenyl analog, the para-fluorine atom on N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide provides a necessary leaving group. The patent specification explicitly claims a scaffold where at least one fluorinated phenyl group (such as 4-fluorophenyl) must be substituted by a nucleophile, enabling the introduction of alkoxide or amine groups to precisely tune salt properties, a capability entirely absent in non-halogenated aryl sulfonimides [1].

Synthetic Chemistry Sulfonimide Functionalization SNAr Reactions

Available Physicochemical Data from Authoritative Chemical Databases

Authoritative chemical databases list the melting point for this compound as 100-102 °C and its predicted density as 1.766±0.06 g/cm³ . These data serve as essential quality and handling benchmarks for procurement and quality control, distinguishing it from related compounds with different physical states or handling requirements.

Physicochemical Characterization Material Properties Pre-formulation

Application Scenarios for N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide in Energy Storage Research


Synthesis of High-Voltage Stable, Single-Ion Conducting Polymer Electrolytes

Procurement is justified for research groups synthesizing polymer electrolytes needing enhanced oxidative stability. The compound is the starting material for producing FAST-derived lithium salts, which have demonstrated a stability window extension to ~4.4 V vs. Li/Li⁺, a 0.4 V improvement over baseline LiTFSI [1]. This allows for safe operation with high-voltage cathodes.

Modular Synthesis of Tunable Sulfonimide Salt Libraries for Electrolyte Optimization

This compound's 4-fluorophenyl group is the essential reactive handle for post-synthetic diversification via SNAr chemistry, a feature absent in simpler analogs [1]. By reacting with various nucleophiles, researchers can systematically tune solubility, Lewis basicity, and conductivity to identify optimal electrolyte formulations for solid-state batteries.

Quality Control and Pre-formulation Studies Requiring Verified Physicochemical Benchmarks

The compound's well-defined physical properties, including a melting point of 100-102 °C, serve as critical quality control metrics for ensuring material integrity and consistency, which is essential for reproducible research and scaling of synthesis protocols .

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